N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide
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Overview
Description
N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide is a complex organic compound with the molecular formula C17H17Cl3N6O2 and a molecular weight of 443.723 g/mol This compound is notable for its unique structure, which includes a trichloromethyl group, a piperidinyl group, and a purinyl group, all connected to a furan-2-carboxamide backbone
Preparation Methods
The synthesis of N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide involves multiple stepsThe final step involves the attachment of the trichloromethyl group and the furan-2-carboxamide moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide can be compared with other similar compounds, such as:
N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)-propionamide: This compound has a similar trichloromethyl and piperidinyl structure but differs in the carboxamide moiety.
N-(2,2,2-trichloro-1-(6-(piperidin-1-yl)-9H-purin-9-yl)ethyl)benzamide: This compound shares the purinyl and piperidinyl groups but has a benzamide moiety instead of furan-2-carboxamide. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17Cl3N6O2 |
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Molecular Weight |
443.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17Cl3N6O2/c18-17(19,20)16(24-15(27)11-5-4-8-28-11)26-10-23-12-13(21-9-22-14(12)26)25-6-2-1-3-7-25/h4-5,8-10,16H,1-3,6-7H2,(H,24,27) |
InChI Key |
RAWUNBOYWDOVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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